molecular formula C14H21NO B2545669 {2-[(cyclohexyloxy)methyl]phenyl}methanamine CAS No. 954271-92-2

{2-[(cyclohexyloxy)methyl]phenyl}methanamine

Cat. No.: B2545669
CAS No.: 954271-92-2
M. Wt: 219.328
InChI Key: SVWMXGWESJAJCM-UHFFFAOYSA-N
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Description

{2-[(Cyclohexyloxy)methyl]phenyl}methanamine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(cyclohexyloxy)methyl]phenyl}methanamine typically involves the reaction of 2-(bromomethyl)phenol with cyclohexanol in the presence of a base to form the intermediate 2-[(cyclohexyloxy)methyl]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(Cyclohexyloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Cyclohexyloxy)methyl]phenyl}ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    {2-[(Cyclohexyloxy)methyl]phenyl}propanamine: Contains a propanamine group, leading to different chemical properties and reactivity.

    {2-[(Cyclohexyloxy)methyl]phenyl}butanamine: Features a butanamine group, further altering its chemical behavior.

Uniqueness

{2-[(Cyclohexyloxy)methyl]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its stability and lipophilicity, while the methanamine group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

[2-(cyclohexyloxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,14H,1-3,8-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMXGWESJAJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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